



An In-depth Technical Guide to 2-oxo-1,3dihydroindole-3-carbaldehyde

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Compound of Interest		
Compound Name:	2-Oxoindoline-3-carbaldehyde	
Cat. No.:	B061587	Get Quote

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 2-oxo-1,3-dihydroindole-3-carbaldehyde, a molecule of interest in medicinal chemistry and drug development. The information is curated for researchers, scientists, and professionals in the field.

Chemical and Physical Properties

2-oxo-1,3-dihydroindole-3-carbaldehyde, also known as 2-oxoindoline-3-carbaldehyde or 3formyloxindole, is a derivative of oxindole, a bicyclic aromatic compound.[1] Its core structure consists of a benzene ring fused to a pyrrolidin-2-one ring, with a carbaldehyde group at the 3position.

Structural Information

Identifier	Value
IUPAC Name	2-oxo-1,3-dihydroindole-3-carbaldehyde[1]
CAS Number	78610-70-5[1]
Molecular Formula	C ₉ H ₇ NO ₂ [1]
Molecular Weight	161.16 g/mol [1]
Canonical SMILES	C1=CC=C2C(=C1)C(C(=O)N2)C=O[1]
InChl Key	NEWVVIDKMOJCCS-UHFFFAOYSA-N[1]



Physicochemical Data

The following table summarizes key computed physicochemical properties of 2-oxo-1,3-dihydroindole-3-carbaldehyde.

Property	Value	Source
XLogP3-AA	0.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	161.047678466 Da	PubChem[1]
Monoisotopic Mass	161.047678466 Da	PubChem[1]
Topological Polar Surface Area	46.2 Ų	PubChem[1]
Heavy Atom Count	12	PubChem[1]

Spectral Information

Limited experimental spectral data is publicly available. PubChem lists GC-MS and IR spectral information.[1] For detailed structural elucidation and quality control, it is recommended to acquire comprehensive 1H NMR, 13C NMR, Mass Spectrometry, and IR spectra upon synthesis or acquisition.

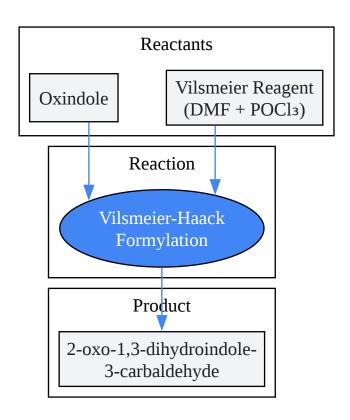
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-oxo-1,3-dihydroindole-3-carbaldehyde is not readily available in the searched literature, a plausible synthetic route can be inferred from established organic chemistry reactions, particularly the formylation of oxindoles. One of the most common methods for introducing a formyl group at the 3-position of an indole or oxindole ring is the Vilsmeier-Haack reaction.



Proposed Synthesis Workflow: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).



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A proposed synthetic workflow for 2-oxo-1,3-dihydroindole-3-carbaldehyde.

General Experimental Protocol (Hypothetical)

Caution: This is a generalized, hypothetical protocol and requires optimization and safety assessment before implementation.

 Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), slowly add phosphorus oxychloride (1.2 eq) to ice-cold N,N-dimethylformamide (3-5 eq). Stir the mixture at 0°C for 30-60 minutes.



- Formylation: Dissolve oxindole (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the solution to 0°C and slowly add the prepared Vilsmeier reagent.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until a precipitate forms.
- Purification: Filter the crude product, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Biological Activity and Potential Applications in Drug Development

Direct biological activity data for 2-oxo-1,3-dihydroindole-3-carbaldehyde is scarce in the public domain. However, the oxindole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2][3]

Known Activities of Oxindole Derivatives

Derivatives of the oxindole core have been reported to possess:

- Anticancer Activity: Many oxindole derivatives have been investigated as anticancer agents.
 [2] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an oxindole core and is used in the treatment of certain cancers.
- Antifungal and Antibacterial Activity: Studies have shown that some oxindole derivatives exhibit significant antifungal and antibacterial properties.[3]
- Anti-inflammatory and Analgesic Activity: The oxindole scaffold is present in some nonsteroidal anti-inflammatory drugs (NSAIDs) and their analogs, which have shown potent antiinflammatory and analgesic effects.[4]



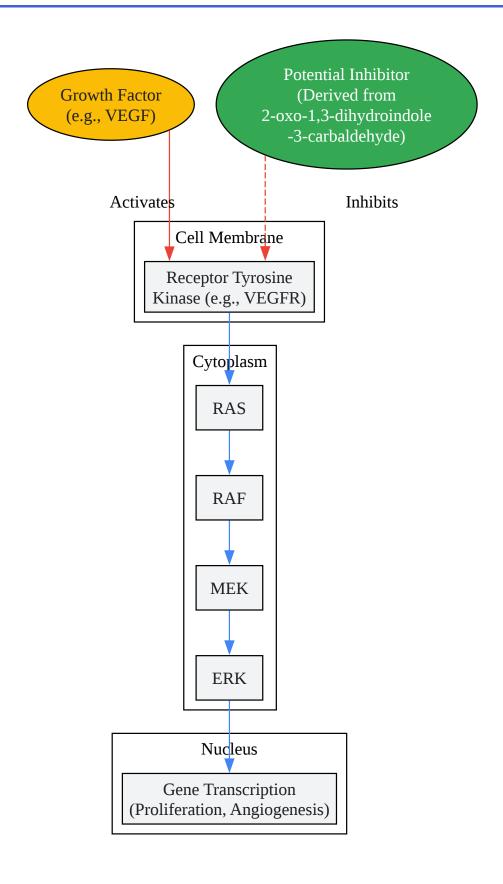
Potential as a Tyrosine Kinase Inhibitor Intermediate

A significant finding in the literature is the discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (SU11248, the parent compound of Sunitinib) as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[5] This molecule is a condensation product of a substituted 2-oxindole and a pyrrole aldehyde, highlighting the importance of the 3-position of the oxindole ring for biological activity. This suggests that 2-oxo-1,3-dihydroindole-3-carbaldehyde could serve as a key intermediate for the synthesis of novel tyrosine kinase inhibitors.

Hypothetical Signaling Pathway Inhibition

Based on the activity of its derivatives, it is plausible that compounds synthesized from 2-oxo-1,3-dihydroindole-3-carbaldehyde could target receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer.





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